3-(Hydrazinylmethyl)quinoline dihydrochloride
Description
Properties
IUPAC Name |
quinolin-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8;;/h1-6,13H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQNBNLOBJGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds. These products have diverse applications in research and industry .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to quinoline derivatives exhibit notable antimicrobial properties. Specifically, 3-(Hydrazinylmethyl)quinoline dihydrochloride has been studied for its effectiveness against bacterial strains, including those resistant to conventional antibiotics. The hydrazine moiety in the compound enhances its biological activity, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Screening
In a study assessing various quinoline derivatives, this compound demonstrated significant inhibition of bacterial growth compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many existing treatments, suggesting its potential as a lead compound for antibiotic development .
Cancer Research
Anticancer Properties
Quinoline derivatives are known for their anticancer activities. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A detailed evaluation of the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent response. The compound exhibited higher cytotoxicity against breast and lung cancer cells compared to normal cells, highlighting its selective action .
Neuropharmacology
GABA Receptor Modulation
Recent research has explored the role of quinoline derivatives in modulating GABA receptors, which are critical in neuropharmacology. This compound has been implicated in enhancing GABAergic activity, offering potential therapeutic benefits for anxiety and seizure disorders.
Case Study: Behavioral Pharmacology
In animal models, administration of this compound led to significant anxiolytic effects without the sedative side effects commonly associated with other GABAergic drugs. This positions the compound as a promising candidate for further development in treating anxiety disorders .
Material Science
Buffering Agent in Biological Research
this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6-8.5. This property is crucial for various biochemical assays and cell culture applications.
| Property | Value |
|---|---|
| pH Range | 6 - 8.5 |
| Solubility | Water soluble |
| Application | Cell culture |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can yield various derivatives with enhanced properties. Modifications to the hydrazine or quinoline components can lead to compounds with improved biological activities.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s hydrazinylmethyl group allows it to form covalent bonds with target molecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its potential use as an antimalarial and anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Toxicological Comparisons
- Anticancer Activity: 6-Hydrazinoquinoline dihydrochloride (CAS 103755-52-8) shows tumorigenic activity in mice (LD₅₀: 1651 µg/kg, intraperitoneal) . 4-((3-((2-Chloroethyl)amino)propyl)amino)-7-trifluoromethylquinoline dihydrochloride (CAS 38914-93-1) exhibits anti-cancer effects (LD₅₀: 101 mg/kg, mice) . Hydrazinylmethyl derivatives are hypothesized to act via DNA intercalation or enzyme inhibition, though mechanistic data for the 3-substituted analog remains speculative .
- Enzyme Inhibition: 3-(Piperazin-1-yl)quinoline dihydrochloride demonstrates acetylcholinesterase (AChE) inhibition (IC₅₀ values comparable to tacrine derivatives) . Sulfonyl-substituted quinolines (e.g., 10b in ) show kinase inhibitory activity, linked to their electron-withdrawing groups enhancing target binding .
- Piperazinyl and sulfonyl derivatives generally exhibit lower acute toxicity than hydrazine analogs, reflecting differences in metabolic stability .
Research Findings and Trends
Synthetic Efficiency: The Vilsmeier-Haack reaction (evident in ) remains a cornerstone for generating quinoline carbaldehydes, enabling diverse functionalization. Yields for hydrazinylmethyl derivatives (~47–60%) are moderate compared to sulfonylquinolines (~93%) . Dihydrochloride salt formation is consistently employed across analogs to enhance bioavailability .
Structure-Activity Relationships (SAR): Positional Effects: Hydrazine at the 3- or 6-position (vs. 2-) correlates with higher anticancer potency, possibly due to improved steric alignment with targets . Electron-Withdrawing Groups: Sulfonyl and chloro substituents enhance enzymatic inhibition (e.g., AChE, kinases) by polarizing the quinoline core .
Clinical Potential: While 3-(piperazin-1-yl)quinoline dihydrochloride and sulfonyl analogs have entered preclinical studies , hydrazinylmethyl derivatives require further optimization to mitigate toxicity risks .
Biological Activity
3-(Hydrazinylmethyl)quinoline dihydrochloride (CAS No. 1365836-82-3) is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including hydrazine-substituted variants, have been studied for various pharmacological effects, including antibacterial, antitubercular, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a hydrazinylmethyl group, which is thought to enhance its reactivity and biological interactions. The dihydrochloride salt form improves solubility in biological systems, facilitating its use in pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds similar to 3-(Hydrazinylmethyl)quinoline have demonstrated inhibition percentages ranging from 29% to 55% at concentrations of 100 μM .
- Antimicrobial Activity : Hydrazone derivatives of quinolines exhibit significant antibacterial and antitubercular activities. For instance, studies have shown that certain quinoline hydrazone derivatives are effective against Mycobacterium tuberculosis .
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cellular signaling pathways .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of quinoline derivatives. In one study, a series of hydrazone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific derivatives exhibited potent activity comparable to standard antibiotics .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Quinoline hydrazones | Antitubercular | TBD |
Case Studies
- Antitubercular Activity : A study synthesized several quinoline-hydrazone derivatives, including those related to this compound. These compounds showed promising antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis .
- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that related quinoline compounds can significantly reduce the viability of tumor cell lines. For example, one study reported that a derivative induced caspase-3-dependent apoptosis in vitro, suggesting its potential as an anticancer agent .
Research Findings Summary
Research indicates that this compound possesses significant biological activities through various mechanisms:
- Inhibition of AChE : Demonstrated moderate inhibition levels.
- Antibacterial and Antitubercular Properties : Effective against multiple strains.
- Cytotoxicity : Induces apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(hydrazinylmethyl)quinoline dihydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via hydrazination of a pre-functionalized quinoline precursor. For example, reacting 3-(chloromethyl)quinoline with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours, followed by hydrochloric acid treatment to form the dihydrochloride salt . Key parameters include:
- Solvent selection : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.
- Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) improves conversion.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural elucidation : and NMR (DMSO-) to confirm hydrazine proton signals (δ 2.5–3.5 ppm) and quinoline backbone .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 192.2) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to chloroquine derivatives .
- Enzyme inhibition : Kinase inhibition profiling (e.g., PDGFRβ) using fluorescence-based assays (IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities of quinoline-hydrazine derivatives?
- Methodology :
- Structural benchmarking : Compare substitution patterns (e.g., 3-hydrazinyl vs. 2-hydrazinyl) using molecular docking to assess target binding affinity discrepancies .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to isolate confounding variables .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 7-chloro-3-ethyl-2-hydrazinoquinoline) to identify trends in SAR .
Q. What strategies improve synthetic yield when scaling up this compound production?
- Methodology :
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance hydrazine reactivity .
- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced side-product formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching timing .
Q. How can mechanistic studies elucidate the compound’s mode of action in kinase inhibition?
- Methodology :
- Kinetic assays : Determine values via Lineweaver-Burk plots under varying ATP concentrations .
- X-ray crystallography : Co-crystallize the compound with PDGFRβ to identify binding pocket interactions .
- Mutagenesis studies : Engineer kinase mutants (e.g., T674I) to test resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
